

# A Guide to the Spectroscopic Characterization of 3'-Amino-2'-hydroxyacetophenone Hydrochloride

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## Compound of Interest

**Compound Name:** 3'-Amino-2'-hydroxyacetophenone hydrochloride

**Cat. No.:** B141205

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## Authored by: Gemini, Senior Application Scientist Introduction

**3'-Amino-2'-hydroxyacetophenone hydrochloride** (CAS 90005-55-3) is a pivotal intermediate in the synthesis of various pharmaceutical compounds, most notably the leukotriene receptor antagonist, Pranlukast, used in the management of asthma.[1][2] Its chemical structure, featuring an acetophenone core with hydroxyl and amino substitutions on the aromatic ring, presents a unique spectroscopic fingerprint.[3][4] Understanding this fingerprint is critical for identity confirmation, purity assessment, and quality control in drug development and manufacturing.

This technical guide provides an in-depth analysis of the expected spectroscopic data for **3'-Amino-2'-hydroxyacetophenone hydrochloride**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Due to the limited availability of experimentally-derived spectra in peer-reviewed literature, this guide synthesizes data from analogous compounds and established spectroscopic principles to present a robust, predictive analysis. Every piece of predicted data is grounded in authoritative chemical theory to ensure scientific integrity.

## Molecular Structure

The structural framework is key to interpreting its spectral data. The hydrochloride salt form means the amino group is protonated, significantly influencing its electronic environment and, consequently, its spectroscopic behavior.

Caption: Structure of **3'-Amino-2'-hydroxyacetophenone Hydrochloride**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For **3'-Amino-2'-hydroxyacetophenone hydrochloride**, analysis in a solvent like DMSO-d<sub>6</sub> is preferable due to the compound's polarity and the need to observe exchangeable protons.

### <sup>1</sup>H NMR Spectroscopy (Predicted)

The proton NMR spectrum is anticipated to show distinct signals for the aromatic, methyl, and heteroatom-bound protons. The protonation of the amino group to an ammonium salt (-NH<sub>3</sub><sup>+</sup>) will cause its signal to appear as a broad singlet and will influence the chemical shifts of the nearby aromatic protons through inductive effects.<sup>[5]</sup>

Table 1: Predicted <sup>1</sup>H NMR Spectral Data (in DMSO-d<sub>6</sub>)

Proton Assignment	Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Notes
C <sub>8'</sub> -H <sub>3</sub> (Methyl)	~2.6	Singlet	3H	The acetyl methyl group is a sharp singlet, deshielded by the adjacent carbonyl.
Ar-H (C <sub>4'</sub> , C <sub>5'</sub> , C <sub>6'</sub> )	6.8 - 7.5	Multiplet	3H	These aromatic protons will likely appear as a complex multiplet due to their differing electronic environments and spin-spin coupling.
OH (Phenolic)	9.0 - 10.0	Broad Singlet	1H	The phenolic proton signal is typically broad and its chemical shift is concentration-dependent.
NH <sub>3</sub> <sup>+</sup> (Ammonium)	7.0 - 8.0	Broad Singlet	3H	The ammonium protons are exchangeable and will appear as a broad singlet.[6]

## <sup>13</sup>C NMR Spectroscopy (Predicted)

The  $^{13}\text{C}$  NMR spectrum will show eight distinct carbon signals. The chemical shifts are predicted based on standard values for substituted benzene rings and acetophenones.[7]

Table 2: Predicted  $^{13}\text{C}$  NMR Spectral Data (in  $\text{DMSO-d}_6$ )

Carbon Assignment	Predicted Chemical Shift ( $\delta$ , ppm)	Notes
$\text{C}_8'$ (Methyl)	~28	Typical range for an acetyl methyl carbon.
$\text{C}_4'$ , $\text{C}_5'$ , $\text{C}_6'$	115 - 130	Aromatic carbons not directly attached to heteroatoms.
$\text{C}_1'$	~135	Aromatic carbon attached to the acetyl group.
$\text{C}_3'$	~140	Aromatic carbon attached to the ammonium group, deshielded.
$\text{C}_2'$	~150	Aromatic carbon attached to the hydroxyl group, significantly deshielded.
$\text{C}_7'$ (Carbonyl)	>195	The ketone carbonyl carbon is highly deshielded.

## Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying the functional groups within a molecule. The spectrum of **3'-Amino-2'-hydroxyacetophenone hydrochloride** is expected to be rich with information due to the presence of hydroxyl, ammonium, and carbonyl groups.[8]

Table 3: Predicted IR Absorption Bands

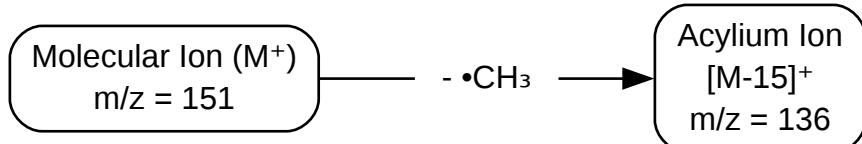
Wavenumber (cm <sup>-1</sup> )	Functional Group	Vibration Type	Intensity
3200 - 3500	O-H (Phenol)	Stretch	Strong, Broad
2800 - 3100	N-H (Ammonium)	Stretch	Strong, Broad
~3050	C-H (Aromatic)	Stretch	Medium
~2950	C-H (Methyl)	Stretch	Medium
1660 - 1680	C=O (Ketone)	Stretch	Strong, Sharp
1500 - 1600	C=C (Aromatic)	Stretch	Medium-Strong
1200 - 1300	C-N	Stretch	Medium
1150 - 1250	C-O (Phenol)	Stretch	Medium

The broadness of the O-H and N-H stretches is a key feature, often overlapping to form a complex absorption band in the high-wavenumber region of the spectrum.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For this compound, Electron Ionization (EI) would likely be used. The analysis will detect the mass of the free base, 3'-Amino-2'-hydroxyacetophenone (Molecular Weight: 151.16 g/mol ), as the hydrochloride salt dissociates in the mass spectrometer.[3][9]

- Molecular Ion (M<sup>+</sup>): A prominent peak is expected at m/z = 151.
- Key Fragmentation: The primary fragmentation pathway for acetophenones is the cleavage of the bond between the carbonyl carbon and the methyl group, leading to the loss of a methyl radical (•CH<sub>3</sub>).[10]



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Caption: Predicted primary fragmentation pathway in Mass Spectrometry.

Table 4: Predicted Key Mass Spectrometry Peaks

m/z	Proposed Fragment	Notes
151	$[\text{C}_8\text{H}_9\text{NO}_2]^+$	Molecular ion peak ( $\text{M}^+$ ).
136	$[\text{M} - \text{CH}_3]^+$	Loss of a methyl group, resulting in a stable acylium ion. This is often the base peak.

## Experimental Protocols

For researchers aiming to acquire their own data, the following standard protocols are recommended.

### NMR Spectroscopy Protocol

- Sample Preparation: Accurately weigh 5-10 mg of **3'-Amino-2'-hydroxyacetophenone hydrochloride** and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>).
- Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire <sup>1</sup>H and <sup>13</sup>C NMR spectra on a 400 MHz or higher field spectrometer.
- Processing: Process the acquired Free Induction Decay (FID) with a Fourier transform. Phase the spectra and perform baseline correction. Calibrate the <sup>1</sup>H spectrum using the residual DMSO signal ( $\delta$  2.50 ppm) as an internal standard.

### IR Spectroscopy Protocol

- Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
- Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400  $\text{cm}^{-1}$ .

- Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

## Mass Spectrometry Protocol

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or after separation by Gas Chromatography (GC-MS).
- Ionization: Utilize Electron Ionization (EI) at 70 eV.
- Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions.

## Conclusion

The spectroscopic profile of **3'-Amino-2'-hydroxyacetophenone hydrochloride** is dictated by its unique combination of functional groups. While experimental data is not widely published, a predictive analysis based on established chemical principles provides a reliable framework for its characterization. The anticipated NMR spectra will clearly define the proton and carbon environments, the IR spectrum will confirm the presence of key functional groups, and mass spectrometry will verify the molecular weight and primary fragmentation pattern. This guide serves as a valuable resource for scientists and professionals engaged in the synthesis, analysis, and quality control of this important pharmaceutical intermediate.

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## References

1. Multi-Enzyme Biosynthesis for the Production of 3-Amino-2-Hydroxy Acetophenone - ChemistryViews [chemistryviews.org]
2. CN107698452B - Synthetic method of 3-amino-2-hydroxyacetophenone - Google Patents [patents.google.com]

- 3. 3-Amino-2-hydroxyacetophenone | C8H9NO2 | CID 459294 - PubChem  
[pubchem.ncbi.nlm.nih.gov]
- 4. 3'-Amino-2'-hydroxyacetophenone | 70977-72-9 [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. chemistryconnected.com [chemistryconnected.com]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. uanlch.vscht.cz [uanlch.vscht.cz]
- 9. uni-saarland.de [uni-saarland.de]
- 10. chem.libretexts.org [chem.libretexts.org]
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